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Compound of Interest

Compound Name: N-acetyl-N-phenylacetamide

Cat. No.: B073641 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral characterization of N-acetyl-
N-phenylacetamide (also known as diacetanilide). The following sections detail the key

physicochemical properties, comprehensive spectral data, and standardized experimental

protocols for the analysis of this compound.

Physicochemical Properties
N-acetyl-N-phenylacetamide is a tertiary amide derivative of acetanilide. A summary of its key

physicochemical properties is presented below.

Property Value Reference

Molecular Formula C₁₀H₁₁NO₂ [1]

Molecular Weight 177.20 g/mol [1]

CAS Number 1563-87-7 [1]

IUPAC Name N-acetyl-N-phenylacetamide [1]

Synonyms

Diacetanilide, N-

Phenyldiacetamide, N,N-

Diacetylaniline

[1]

Melting Point 37.5 °C
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Spectroscopic Data
The structural elucidation and confirmation of N-acetyl-N-phenylacetamide rely on several

key spectroscopic techniques. The expected data from these analyses are summarized in the

following tables.

¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum provides information on the

chemical environment of the hydrogen atoms in the molecule. Based on data from related

acetanilide structures, the following chemical shifts are predicted.

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Acetyl (CH₃) ~2.1 Singlet 6H

Aromatic (C₆H₅) 7.2 - 7.5 Multiplet 5H

Note: The two acetyl groups are chemically equivalent and are therefore expected to appear as

a single peak. The aromatic protons will likely appear as a complex multiplet in the aromatic

region.

¹³C NMR Spectroscopy
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information about

the carbon framework of the molecule. Predicted chemical shifts are detailed below.
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Carbon Atom Predicted Chemical Shift (δ, ppm)

Acetyl (CH₃) ~24

Aromatic (ipso-C) ~138

Aromatic (ortho-C) ~127

Aromatic (meta-C) ~129

Aromatic (para-C) ~128

Carbonyl (C=O) ~171

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Key

absorption bands for N-acetyl-N-phenylacetamide are expected in the following regions.

Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

C=O (Amide) Stretch 1650 - 1700 Strong

C-N Stretch 1300 - 1400 Medium

Aromatic C=C Stretch 1450 - 1600 Medium to Weak

Aromatic C-H Stretch 3000 - 3100 Medium

Aliphatic C-H Stretch 2850 - 3000 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, enabling the determination of the molecular weight and structural features.
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Ion
m/z (Mass-to-Charge
Ratio)

Interpretation

[M]⁺ 177 Molecular Ion

135 [M - C₂H₂O]⁺ Loss of a ketene molecule

134 [M - CH₃CO]⁺ Loss of an acetyl radical

93 [C₆H₅N]⁺ Phenylnitrene cation

77 [C₆H₅]⁺ Phenyl cation

43 [CH₃CO]⁺
Acetyl cation (often a base

peak)

UV-Vis Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions

within the molecule. The acetylation of the nitrogen atom in the parent acetanilide structure is

expected to cause a slight shift in the absorption bands.

Transition Predicted λmax (nm)

Primary Band (π → π) ~240-250

Secondary Band (n → π) ~280

Experimental Protocols
The following sections provide detailed methodologies for the synthesis and spectral analysis

of N-acetyl-N-phenylacetamide.

Synthesis of N-acetyl-N-phenylacetamide
N-acetyl-N-phenylacetamide can be synthesized by the acetylation of N-phenylacetamide

(acetanilide) with acetic anhydride.[2]

Materials:
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N-phenylacetamide (acetanilide)

Acetic anhydride

Inert solvent (e.g., dichloromethane)

Base for neutralization (e.g., sodium bicarbonate solution)

Distilled water

Procedure:

In a round-bottom flask, dissolve N-phenylacetamide in an inert solvent like

dichloromethane.

Add an excess of acetic anhydride to the solution.

Reflux the mixture for a designated period to ensure complete reaction.

After cooling to room temperature, slowly add a saturated solution of sodium bicarbonate to

neutralize the excess acetic anhydride.

Isolate the crude product by vacuum filtration and wash with cold distilled water.

Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or

by column chromatography.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of the purified N-acetyl-N-phenylacetamide in about 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Transfer the solution to a clean, dry NMR tube.

Data Acquisition:
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Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz).

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-

noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number

of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy
A common method for analyzing solid samples is the thin solid film technique.[2]

Sample Preparation:

Dissolve a small amount (approx. 50 mg) of N-acetyl-N-phenylacetamide in a few drops of

a volatile solvent such as dichloromethane or acetone.[2]

Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[2]

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

[2]

Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Place the salt plate in the sample holder of the spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of

N-acetyl-N-phenylacetamide.

Sample Preparation:

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., ethyl acetate or

dichloromethane).
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Data Acquisition:

Instrument: A GC-MS system equipped with an appropriate capillary column (e.g., a nonpolar

column like DB-5ms).

GC Conditions:

Injector Temperature: Set to a temperature that ensures volatilization without

decomposition (e.g., 250 °C).

Oven Temperature Program: A temperature gradient is typically used, for example, starting

at 100 °C and ramping up to 280 °C.

MS Conditions:

Ionization Mode: Electron Impact (EI) at 70 eV is standard.

Mass Range: Scan a range that includes the molecular ion and expected fragments (e.g.,

m/z 40-300).

UV-Vis Spectroscopy
Sample Preparation:

Prepare a stock solution of N-acetyl-N-phenylacetamide of a known concentration in a UV-

transparent solvent (e.g., ethanol or methanol).

Prepare a series of dilutions from the stock solution to find a concentration that gives an

absorbance reading within the optimal range of the instrument (typically 0.1-1.0).

Data Acquisition:

Instrument: A dual-beam UV-Vis spectrophotometer.

Use a quartz cuvette with a 1 cm path length.

Use the pure solvent as a blank to zero the instrument.

Record the spectrum over a suitable wavelength range (e.g., 200-400 nm).
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Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectral characterization of N-
acetyl-N-phenylacetamide.

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Synthesis of N-acetyl-N-phenylacetamide

Purification (Recrystallization/Chromatography)

NMR (1H, 13C)

Sample Preparation

IR

Sample Preparation

MS

Sample Preparation

UV-Vis

Sample Preparation

Spectral Interpretation & Structure Confirmation

Click to download full resolution via product page

General workflow for synthesis and spectral characterization.

Structure-Spectrum Correlation
This diagram shows the logical relationship between the key structural features of N-acetyl-N-
phenylacetamide and their expected spectral signals.
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Molecular Structure

Expected Spectral Signals

N-acetyl-N-phenylacetamide

¹H NMR: ~2.1 ppm (s, 6H)
~7.3 ppm (m, 5H)

Protons

¹³C NMR: ~24 ppm (CH₃)
~171 ppm (C=O)

Carbons

IR: ~1700 cm⁻¹ (C=O stretch)

Functional Groups

MS: m/z 177 (M⁺)
m/z 43 (Base Peak)

Molecular Mass & Fragments

Click to download full resolution via product page

Correlation of molecular structure with key spectral signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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